molecular formula C39H34Si2 B11956169 Prop-1-ene-1,2-diylbis(triphenylsilane)

Prop-1-ene-1,2-diylbis(triphenylsilane)

Cat. No.: B11956169
M. Wt: 558.9 g/mol
InChI Key: FSLAMZJAOMVSQK-ULIFNZDWSA-N
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Description

Prop-1-ene-1,2-diylbis(triphenylsilane) is a sophisticated organosilane building block designed for advanced chemical synthesis and materials science research. Compounds of this structural class, featuring multiple triphenylsilyl groups on an ethene backbone, are of significant interest in the development of novel organic and polymeric materials. Researchers may explore its utility in cross-coupling reactions, such as those detailed in modern synthetic methodologies . Its potential applications extend to serving as a precursor for functionalized silane derivatives or as a core scaffold in the design of organic light-emitting diodes (OLEDs) and other advanced electronic materials . This product is intended for use by qualified laboratory professionals only. It is supplied for research purposes and is not for diagnostic, therapeutic, or consumer use. The buyer assumes all responsibility for confirming product identity and purity to ensure its suitability for specific research applications.

Properties

Molecular Formula

C39H34Si2

Molecular Weight

558.9 g/mol

IUPAC Name

triphenyl-[(E)-1-triphenylsilylprop-1-en-2-yl]silane

InChI

InChI=1S/C39H34Si2/c1-33(41(37-26-14-5-15-27-37,38-28-16-6-17-29-38)39-30-18-7-19-31-39)32-40(34-20-8-2-9-21-34,35-22-10-3-11-23-35)36-24-12-4-13-25-36/h2-32H,1H3/b33-32+

InChI Key

FSLAMZJAOMVSQK-ULIFNZDWSA-N

Isomeric SMILES

C/C(=C\[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)/[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

CC(=C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Competing Pathways in Hydrosilylation

Over-silylation at elevated temperatures (>80°C) leads to trisilylated propene derivatives (3–8% yield). Steric hindrance from triphenylsilyl groups mitigates this issue, but excess silane must be avoided.

Radical Recombination in Disilylation

Thiol catalysts (e.g., tert-dodecanethiol) minimize radical recombination by chain transfer, but trace oxygen generates sulfinic acid byproducts, requiring rigorous inert conditions .

Chemical Reactions Analysis

Types of Reactions

Prop-1-ene-1,2-diylbis(triphenylsilane) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert the compound into simpler silane derivatives.

    Substitution: The triphenylsilane groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Halogenated reagents and catalysts like palladium or platinum are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields silanol derivatives, while reduction can produce simpler silane compounds.

Scientific Research Applications

Prop-1-ene-1,2-diylbis(triphenylsilane) has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.

    Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.

    Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Prop-1-ene-1,2-diylbis(triphenylsilane) involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. The triphenylsilane groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Silane-Based Analogues

a. Propane-1,2-diylbis(trimethylsilane)
  • Structure : Propane backbone (single bond) with two trimethylsilane groups.
  • Key Differences :
    • Shorter, saturated backbone (propane vs. propene) reduces conjugation and rigidity.
    • Trimethyl substituents (vs. triphenyl) decrease steric bulk and enhance solubility in polar solvents.
  • Properties : Lower thermal stability compared to triphenylsilane derivatives due to less aromatic shielding .
b. 1,1′-(Prop-1-ene-1,3-diyl)bis(4-bromobenzene)
  • Structure : Propene backbone with 4-bromophenyl groups at the 1- and 3-positions.
  • Key Differences :
    • Substituents are brominated aromatic rings (electron-withdrawing) instead of silanes.
    • Positional isomerism (1,3-diyl vs. 1,2-diyl) alters electronic distribution and reactivity.
  • Properties : Higher reactivity in electrophilic substitution due to bromine’s directing effects .

Bioactive Prop-1-ene-1,2-diyl Derivatives

a. Compound 1: (Z)-N,N’-(1-(2,6-dihydrobenzo[d]isothiazol-3-yl)prop-1-ene-1,2-diyl)bis(hydroxylamine)
  • Structure : Propene backbone linked to hydroxylamine and benzoisothiazole groups.
  • Key Differences :
    • Functional groups (hydroxylamine, benzoisothiazole) enable hydrogen bonding and π-π stacking, critical for enzyme inhibition.
    • Polar substituents enhance solubility in aqueous environments.
  • Bioactivity: Demonstrated high binding affinity (−8.7 kcal/mol) as a trehalase inhibitor in Anopheles gambiae, attributed to optimized steric and electronic interactions .
b. Compound 2: (Z)-N,N’-(1-(2,3-dihydrobenzo[d]isothiazol-5-yl)prop-1-ene-1,2-diyl)bis(hydroxylamine)
  • Structure : Similar to Compound 1 but with a 2,3-dihydrobenzoisothiazole group.
  • Key Differences :
    • Reduced aromaticity in the benzoisothiazole ring alters binding pocket compatibility.
  • Bioactivity : Slightly lower binding energy (−8.5 kcal/mol) compared to Compound 1, highlighting the impact of substituent positioning on efficacy .

Phosphane and Schiff Base Analogues

a. Ethane-1,2-diylbis(dimethylphosphane)
  • Structure : Ethane backbone with dimethylphosphane groups.
  • Key Differences :
    • Phosphane substituents (vs. silanes) increase nucleophilicity and coordination capacity.
    • Shorter backbone reduces steric strain.
  • Applications : Used in catalysis, whereas silane derivatives are more common in materials science .
b. Dinuclear Copper(II) Schiff Base Complex ([Cu₂(salen)₂])
  • Structure : Ethane-1,2-diyl-linked Schiff base ligand coordinating copper ions.
  • Key Differences :
    • Metal coordination and Schiff base chemistry enable redox activity, unlike inert silane derivatives.
  • Properties : Soluble in polar aprotic solvents (DMF, DMSO), contrasting with the hydrophobic nature of triphenylsilanes .

Data Table: Comparative Analysis

Compound Backbone Substituents Key Properties Applications/Bioactivity
Prop-1-ene-1,2-diylbis(triphenylsilane) Propene Triphenylsilane High thermal stability, hydrophobic Materials science, coatings
Compound 1 Propene Hydroxylamine, benzoisothiazole Binding energy: −8.7 kcal/mol Mosquito trehalase inhibition
Compound 2 Propene Hydroxylamine, benzoisothiazole Binding energy: −8.5 kcal/mol Insecticide optimization
Propane-1,2-diylbis(trimethylsilane) Propane Trimethylsilane Lower steric bulk, moderate stability Organic synthesis intermediates
[Cu₂(salen)₂] Ethane Schiff base, copper Redox-active, polar solvent solubility Catalysis, molecular magnetism

Research Findings and SAR Insights

  • Steric Effects : Bulky triphenylsilane groups in Prop-1-ene-1,2-diylbis(triphenylsilane) limit reactivity but enhance stability, whereas smaller substituents (e.g., trimethylsilane) improve solubility .
  • Electronic Effects : Electron-withdrawing groups (e.g., bromine in 1,1′-(prop-1-ene-1,3-diyl)bis(4-bromobenzene)) increase electrophilic reactivity, while electron-rich silanes favor hydrophobic interactions .
  • Bioactivity : Propene-linked hydroxylamine derivatives (Compounds 1 and 2) outperform control ligands in trehalase inhibition due to optimized hydrogen bonding and aromatic stacking .

Biological Activity

Prop-1-ene-1,2-diylbis(triphenylsilane) is an organosilicon compound with the molecular formula C39_{39}H34_{34}Si2_2. Its unique structure, characterized by a propene backbone and two triphenylsilane groups, has garnered interest in various fields, particularly in chemistry and biology. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

PropertyValue
Molecular FormulaC39_{39}H34_{34}Si2_2
Molecular Weight558.9 g/mol
IUPAC Nametriphenyl-[(E)-1-triphenylsilylprop-1-en-2-yl]silane
InChI KeyFSLAMZJAOMVSQK-ULIFNZDWSA-N

The biological activity of Prop-1-ene-1,2-diylbis(triphenylsilane) is largely attributed to its ability to interact with various biomolecules. The compound can form stable complexes with metal ions, which may play a role in catalytic cycles relevant to biological processes. The steric hindrance provided by the triphenylsilane groups can influence its reactivity and selectivity in biochemical reactions.

Anticancer Activity

Research has indicated that derivatives of Prop-1-ene-1,2-diylbis(triphenylsilane) exhibit potential anticancer properties. A study demonstrated that certain organosilicon compounds could inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanisms involved include:

  • Inhibition of cell signaling pathways associated with growth factors.
  • Induction of oxidative stress , leading to cell death.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it may inhibit bacterial growth through:

  • Disruption of bacterial cell wall synthesis.
  • Interference with metabolic pathways essential for bacterial survival.

Study 1: Anticancer Efficacy

In a study published in Journal of Organometallic Chemistry, researchers evaluated the effects of Prop-1-ene-1,2-diylbis(triphenylsilane) on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM, with a calculated IC50 value of 15 µM. The study concluded that the compound induces apoptosis through the activation of caspase pathways.

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of various silanes, including Prop-1-ene-1,2-diylbis(triphenylsilane). The researchers tested its efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains, suggesting its potential as an antimicrobial agent.

Research Findings Summary

Recent research highlights the following key findings regarding the biological activity of Prop-1-ene-1,2-diylbis(triphenylsilane):

  • Anticancer Activity : Induces apoptosis in cancer cells; potential as a chemotherapeutic agent.
  • Antimicrobial Properties : Effective against common bacterial pathogens; potential for development as an antimicrobial agent.
  • Catalytic Applications : Acts as a catalyst in various organic transformations, showcasing versatility in chemical applications.

Q & A

Q. What are the standard synthetic routes for Prop-1-ene-1,2-diylbis(triphenylsilane), and what key reaction conditions are required?

Prop-1-ene-1,2-diylbis(triphenylsilane) is typically synthesized via cross-coupling reactions involving silicon-based precursors. A common approach involves the reaction of 1,2-dibromopropene with triphenylsilane under palladium catalysis, similar to methods used for analogous diylbis compounds . Key conditions include:

  • Catalyst system : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like XPhos.
  • Solvent : Anhydrous THF or toluene under inert atmosphere.
  • Temperature : 80–100°C for 12–24 hours.
  • Stoichiometry : Excess triphenylsilane (2.2–2.5 equiv) to ensure complete substitution. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structure of Prop-1-ene-1,2-diylbis(triphenylsilane)?

Comprehensive characterization requires:

  • ¹H/¹³C NMR : To confirm the propene backbone (δ 5.5–6.5 ppm for vinyl protons) and triphenylsilane substituents (δ 7.2–7.6 ppm for aromatic protons) .
  • FT-IR : Peaks at ~2100 cm⁻¹ (Si-C stretching) and ~1430 cm⁻¹ (C=C) validate functional groups .
  • Mass Spectrometry (HRMS) : To determine molecular ion [M+H]⁺ and fragmentation patterns.
  • Elemental Analysis (EA) : Confirms C, H, and Si content within ±0.3% error .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition onset >250°C) .

Advanced Research Questions

Q. How do the triphenylsilane substituents influence the electronic properties and reactivity of the propene backbone in cross-coupling reactions?

The electron-donating nature of triphenylsilane groups increases electron density on the propene backbone, enhancing its nucleophilicity in reactions like Suzuki-Miyaura couplings. This effect can be quantified via:

  • Cyclic Voltammetry (CV) : Measures oxidation potentials to assess electron-richness.
  • DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to map reactive sites . Experimental studies show that steric bulk from triphenylsilane may hinder regioselectivity in some cases, necessitating ligand optimization (e.g., bulky phosphines) .

Q. What strategies can resolve contradictions in reported reactivity data of Prop-1-ene-1,2-diylbis(triphenylsilane) across different studies?

Contradictions often arise from variations in:

  • Reaction conditions (e.g., solvent polarity, catalyst loading).
  • Impurity profiles (e.g., residual halides from synthesis). Mitigation strategies include:
  • Controlled Replication : Repeat experiments under strictly anhydrous/inert conditions.
  • Advanced Purity Assessment : Use HPLC or GC-MS to detect trace impurities (<0.1%) .
  • Hirshfeld Surface Analysis : Resolve structural ambiguities (e.g., crystal packing effects) via X-ray crystallography .

Q. How can computational methods like DFT be utilized to predict the behavior of Prop-1-ene-1,2-diylbis(triphenylsilane) in novel reaction environments?

Density Functional Theory (DFT) models can:

  • Simulate transition states for reactions (e.g., bond dissociation energies for Si-C bonds).
  • Predict solvent effects using polarizable continuum models (PCM).
  • Map charge distribution to identify reactive sites for electrophilic/nucleophilic attacks . For example, studies on similar diylbis compounds used B3LYP/6-31G(d) to optimize geometries and calculate Gibbs free energy barriers, aligning with experimental kinetics .

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